N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine
Description
“N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine” is a brominated indole derivative featuring a glycine moiety linked via a propanoyl spacer to a 5-bromo-substituted indole ring. The compound’s molecular formula is C₁₃H₁₃BrN₂O₃, with a molecular weight of 349.16 g/mol. Indole derivatives are widely studied for their pharmacological relevance, particularly in targeting serotonin receptors and enzyme inhibition . While direct studies on this compound are sparse in the provided evidence, its structural analogs suggest utility in medicinal chemistry and crystallography .
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[3-(5-bromoindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-1-2-11-9(7-10)3-5-16(11)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
MJIKTVRBZXZCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Propanoyl Intermediate: The brominated indole is then reacted with acryloyl chloride to form the 3-(5-bromo-1H-indol-1-yl)propanoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine.
Coupling with Glycine: The final step involves coupling the propanoyl intermediate with glycine. This can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or conjugates.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine exhibits several biological activities, which can be categorized into various therapeutic applications:
- Anticancer Properties : Research indicates that indole derivatives, including this compound, may inhibit tumor growth by interacting with specific receptors involved in cancer pathways. The bromine substitution is believed to enhance its binding affinity to target proteins involved in cell proliferation and apoptosis.
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Studies have shown that it may modulate the activity of ligand-gated ion channels, which play a crucial role in neuronal signaling and protection against neurodegenerative diseases .
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties, particularly in conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Neuroprotective Effects | Showed potential in protecting neurons from oxidative stress-induced damage. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of inflammatory markers in animal models of arthritis. |
These findings highlight the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The bromine atom and glycine moiety may enhance binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Chain Length: The propanoyl linker in the target compound introduces greater conformational flexibility compared to LB6’s acetyl group, which could influence solubility and binding kinetics .
Physicochemical and Analytical Data
While elemental analysis data for “this compound” is unavailable in the provided evidence, analogous brominated indole derivatives (e.g., compound 43 in ) exhibit high purity (>80% yield) and melting points near 230°C, suggesting stability under standard conditions .
Broader Context of Glycine-Linked Compounds
Glycine conjugates are prevalent in prodrug design due to their biocompatibility. For example:
- Tiopronin S-Benzoyl Impurity (): A sulfur-containing glycine derivative with a benzoyl group, emphasizing the versatility of glycine in modifying pharmacokinetic profiles .
- Benzamide derivatives (): Feature glycine-like linkages but with aromatic substituents, underscoring structural diversity in this class .
Biological Activity
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a brominated indole moiety linked to a glycine unit via a propanoyl group, which contributes to its diverse biological effects.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis of this compound typically involves several key steps, including:
- Formation of the Indole Derivative : The bromination of indole at the 5-position.
- Linkage to Propanoyl Group : Coupling the brominated indole with a propanoyl moiety.
- Attachment to Glycine : Finalizing the structure by linking to glycine.
These synthetic routes can be optimized for yield and purity using various methodologies, including continuous flow reactors for large-scale production.
Anticancer Properties
This compound has shown promising anticancer properties in preliminary studies. Its mechanism may involve:
- Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, which is crucial for effective cancer treatment.
In vitro studies have indicated that this compound exhibits lower cell viability against leukemia and lymphoma cell lines, with IC50 values comparable to standard chemotherapeutic agents .
Interaction with Biological Targets
This compound is believed to interact with several biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
- Receptors : The binding affinity to various receptors could modulate signaling pathways critical for cancer progression.
Preliminary interaction studies suggest that this compound may affect the activity of certain ligand-gated ion channels and other membrane proteins, potentially influencing cellular signaling and homeostasis .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functionality as both an indole derivative and a peptide. This combination enhances its bioactivity compared to simpler compounds. Below is a comparison table highlighting similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromoindole | C8H6BrN | Base structure for various derivatives; known for anticancer properties. |
| Glycylglycine | C4H8N2O3 | Simple dipeptide; serves as a building block in peptide synthesis. |
| Indoleacetic acid | C10H9NO2 | Plant hormone; involved in growth regulation; shares indole core structure. |
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine | C11H12ClN2O2 | Chlorine substitution affects reactivity and biological activity. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : A study evaluated the cytotoxic effects on mouse TLX5 lymphoma cells, revealing that compounds with similar structures exhibited significant anticancer activity .
- Mechanistic Studies : Research focused on understanding the mechanisms through which this compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
- Pharmacological Profiling : Further investigations into its pharmacokinetics and pharmacodynamics are ongoing, aiming to elucidate the full scope of its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
